4-(1,1-difluoroethyl)pyridin-2-amine hydrochloride
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Overview
Description
4-(1,1-Difluoroethyl)pyridin-2-amine hydrochloride is a chemical compound with the molecular formula C7H9ClF2N2 and a molecular weight of 194.61 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a difluoroethyl group attached to the pyridine ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 4-(1,1-difluoroethyl)pyridin-2-amine hydrochloride typically involves the reaction of 4-(1,1-difluoroethyl)pyridin-2-amine with hydrochloric acid. The synthetic route may include the following steps:
Starting Material: The synthesis begins with 4-(1,1-difluoroethyl)pyridin-2-amine.
Reaction with Hydrochloric Acid: The amine is reacted with hydrochloric acid to form the hydrochloride salt.
Purification: The product is then purified through recrystallization or other suitable methods to obtain the final compound.
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
4-(1,1-Difluoroethyl)pyridin-2-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free amine and hydrochloric acid.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(1,1-Difluoroethyl)pyridin-2-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-(1,1-difluoroethyl)pyridin-2-amine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids .
Comparison with Similar Compounds
4-(1,1-Difluoroethyl)pyridin-2-amine hydrochloride can be compared with other similar compounds, such as:
4-(1,1-Difluoroethyl)pyridin-2-amine: The free amine form without the hydrochloride salt.
4-(1,1-Difluoroethyl)pyrimidin-2-amine: A similar compound with a pyrimidine ring instead of a pyridine ring.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties compared to its analogs.
Properties
CAS No. |
2680540-08-1 |
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Molecular Formula |
C7H9ClF2N2 |
Molecular Weight |
194.6 |
Purity |
95 |
Origin of Product |
United States |
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